REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[CH:9]([Sn](CCCC)(CCCC)CCCC)=[CH2:10]>C1(C)C=CC=CC=1>[CH:9]([C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1)=[CH2:10]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(SC1)C=O
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Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Sn](CCCC)(CCCC)CCCC
|
Name
|
tetrakistriphenylphosphine palladium
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Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
In addition, the organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(SC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |